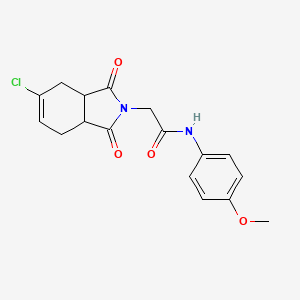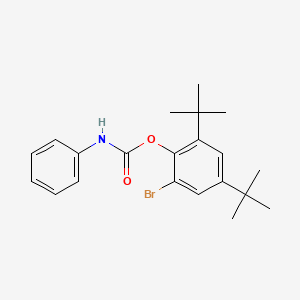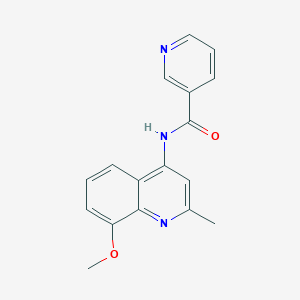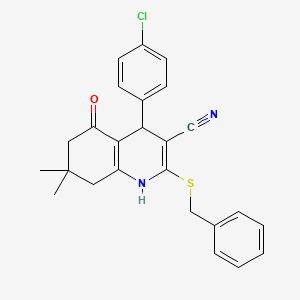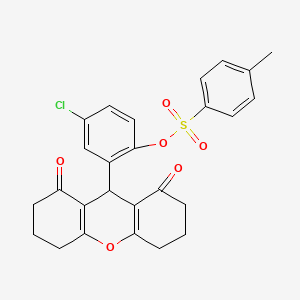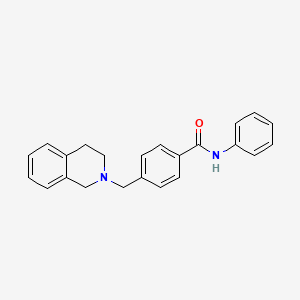
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide, also known as DIBA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DIBA belongs to the class of isoquinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has several advantages for laboratory experiments. It is readily available and relatively easy to synthesize. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide. One potential direction is to investigate the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential therapeutic agent for the treatment of cancer. Another direction is to explore the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential anti-inflammatory agent for the treatment of inflammatory disorders. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide and to identify its potential targets.
Métodos De Síntesis
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the reaction of 4-aminobenzamide with 3,4-dihydroisoquinoline in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with phenylmagnesium bromide to yield 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the replication of HIV-1 virus by targeting the viral integrase enzyme.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(24-22-8-2-1-3-9-22)20-12-10-18(11-13-20)16-25-15-14-19-6-4-5-7-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBNLVKTLXVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)

![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2-(2-chlorophenyl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4977304.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)


